molecular formula C13H15N3O B13858393 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine

4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine

Cat. No.: B13858393
M. Wt: 229.28 g/mol
InChI Key: UUMHUIDYOOGGSY-UHFFFAOYSA-N
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Description

4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine is a bipyridine derivative featuring a methoxy group at the 4'-position and methyl substituents at the 5- and 6-positions of the pyridine rings. Its structural framework combines electron-donating groups (methoxy and methyl) with a bipyridine-amine core, which is known for coordinating transition metals and modulating electronic properties . The methoxy group likely enhances solubility and steric effects, while the dimethyl substituents may influence electronic conjugation and stability .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-(4-methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine

InChI

InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16)

InChI Key

UUMHUIDYOOGGSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1N)C2=C(C=CN=C2)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound belongs to the class of 2-aminopyridine derivatives, which are commonly synthesized via multi-component reactions involving aminopyridine precursors, aldehydes or ketones, and amine sources or via cross-coupling strategies to assemble bipyridine frameworks with functional groups.

A recent, effective synthetic approach involves a three-component reaction using:

  • An aminopyridine derivative (e.g., 2,3-dimethylpyridin-4-amine or related EDAMs—enaminodiamines),
  • Dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent,
  • A 1,3-dicarbonyl compound or related electrophilic substrate.

This method allows for the selective construction of highly functionalized 2-aminopyridine derivatives, including substituted bipyridines such as 4'-methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine.

Optimized Reaction Conditions

A detailed study on the synthesis of 2-aminopyridine derivatives, which can be adapted for the target compound, provides the following optimized conditions:

Parameter Details
Solvent 1,4-Dioxane
Catalyst/Base Cesium carbonate (Cs2CO3), 0.05 equiv
Temperature Reflux (~101 °C for 1,4-dioxane)
Reaction Time 5 to 10 hours
Yield Range 74% to 93% isolated yields

The reaction proceeds by first mixing the electrophilic substrate and DMF-DMA in 1,4-dioxane under reflux for about 0.5 hours, followed by the addition of the aminopyridine and Cs2CO3, continuing reflux for 5 to 10 hours. The mixture is then cooled, extracted, and purified by column chromatography.

Mechanistic Insights

The reaction mechanism involves:

  • Initial formation of an intermediate by reaction of DMF-DMA with the electrophilic 1,3-dicarbonyl compound,
  • Subsequent nucleophilic attack by the aminopyridine nitrogen at the electrophilic center,
  • Cyclization and rearrangement steps leading to the formation of the substituted 2-aminopyridine bipyridine structure.

The presence of methyl groups at positions 5 and 6 on the pyridine ring and the methoxy substituent on the 4' position of the bipyridine ring influences the electronic properties and facilitates regioselective amination at the 4-position.

Alternative Synthetic Routes

While the three-component reaction is efficient, alternative methods for bipyridine derivatives include:

However, these methods may require harsher conditions, multiple steps, or have lower selectivity compared to the three-component condensation approach.

Purification and Characterization

After synthesis, the product is typically purified by:

  • Extraction with ethyl acetate,
  • Drying over anhydrous sodium sulfate,
  • Concentration under reduced pressure,
  • Column chromatography using petroleum ether and ethyl acetate mixtures.

Characterization is performed by:

  • NMR spectroscopy (1H and 13C),
  • Mass spectrometry,
  • Elemental analysis,
  • Infrared spectroscopy.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield (%)
1. Pre-mixing Electrophilic substrate + DMF-DMA, 1,4-dioxane, reflux 0.5 h Formation of intermediate
2. Aminopyridine addition Add 2,3-dimethylpyridin-4-amine + Cs2CO3 (0.05 equiv), reflux 5-10 h Cyclization to target compound, 74-93% yield
3. Work-up Cool, add water, extract with ethyl acetate, dry, concentrate Crude product
4. Purification Column chromatography (petroleum ether/ethyl acetate) Pure 4'-methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the methoxy and dimethyl groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine with structurally or functionally related compounds, focusing on substitution patterns, applications, and performance metrics.

Optoelectronic Materials

  • (dfdmappy)₂Ir(phim) and (dfdmapypy)₂Ir(phim): These iridium(III) complexes use dimethylamino-substituted bipyridines as cyclometalating ligands. The dimethylamino groups enhance charge transfer, achieving high electroluminescence efficiency (CE = 12.8 cd/A) and CIE coordinates of (0.15, 0.18) for deep-blue emission . Comparison: Replacing dimethylamino with methoxy in the target compound may alter emission spectra due to weaker electron-donating effects .
  • DDPBA (4'-(Phenanthroimidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine) :
    A bipolar OLED emitter with pyrene substituents, achieving a fluorescence quantum yield of 0.82. The biphenyl-amine core facilitates hole transport, but methoxy groups are absent .

    • Role of Methoxy in Target Compound : Methoxy could reduce aggregation-induced quenching, improving device lifetime .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Key Application Performance/Property Reference ID
4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine 4'-OCH₃, 5/6-CH₃ Potential theranostics Hypothetical stability from methyl/methoxy
CoIII 4L6 Cage Bipyridin-amine core Radiometal encapsulation 95% radiochemical yield, serum-stable
5,6-Dimethyl-thienopyrimidinone 5/6-CH₃ Cytotoxic agent IC₅₀ = 8.2 µM (HeLa cells)
Pd/Nanocellulose Catalyst Bipyridin-amine, no methoxy Suzuki coupling 70°C, DMSO, 75 min reaction time
(dfdmapypy)₂Ir(phim) 2',6'-F, N,N-dimethylamino Blue OLED emitter CE = 12.8 cd/A, CIE (0.15, 0.18)
DDPBA Pyrene, biphenyl-amine Fluorescent OLED Quantum yield = 0.82

Key Research Findings and Implications

Substitution Patterns Matter: 5,6-Dimethyl groups enhance bioactivity in cytotoxic agents , suggesting similar benefits in the target compound for therapeutic applications. Methoxy groups improve solubility and steric effects but may reduce electron-donating capacity compared to dimethylamino groups in OLEDs .

Structural Versatility :
The bipyridin-amine core supports diverse applications—from radiopharmaceuticals to catalysis—by tuning substituents. The target compound’s methoxy and dimethyl groups position it as a candidate for stable, multifunctional complexes .

Unresolved Questions :

  • Direct data on the target compound’s metal-binding affinity or optoelectronic performance are lacking. Comparative studies with analogs like (dfdmapypy)₂Ir(phim) are needed .

Biological Activity

4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bipyridine structure with methoxy and dimethyl substitutions, which may influence its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, often involving pyridine derivatives and amine coupling reactions.

Biological Activity Overview

Research indicates that compounds related to bipyridines exhibit a range of biological activities, including:

  • Antitumor Activity : Some bipyridine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicate significant inhibition of tumor growth in models of colon cancer and other malignancies .
  • Antioxidant Properties : Compounds similar to 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine have demonstrated the ability to modulate oxidative stress markers in cellular models .
  • Enzyme Inhibition : Certain bipyridine derivatives act as inhibitors for various enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and protein kinases .

Antitumor Activity

A study highlighted the effectiveness of bipyridine analogs in inhibiting the proliferation of cancer cells. For example:

CompoundCancer Cell LineIC50 (µM)
CFI-400945HCT116 (Colon Cancer)0.64
Compound 82aKMS-12 BM (Multiple Myeloma)1.40

These findings suggest that modifications in the bipyridine structure can lead to enhanced anticancer properties .

Antioxidant Activity

Research indicates that certain derivatives can elevate glutathione levels in cancer cells, which is crucial for maintaining cellular redox balance. The following table summarizes the effects on glutathione levels:

CompoundCell LineGlutathione Level Change
Compound 1A549 (Lung)+15%
Compound 4BT549 (Breast)-10%

These results indicate that while some compounds enhance antioxidant defenses, others may have a more complex interaction with cellular redox systems .

Enzyme Inhibition

Bipyridine compounds have been evaluated for their inhibitory effects on COX enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A75%70%
Compound B80%60%

These findings demonstrate the potential for developing anti-inflammatory agents based on bipyridine scaffolds .

Case Studies

  • In Vivo Studies : A recent study assessed the antitumor efficacy of a bipyridine derivative in mouse models bearing human tumors. The compound significantly reduced tumor size compared to controls.
  • Clinical Relevance : Another investigation into related compounds showed promising results in early-phase clinical trials for treating specific cancers, indicating a potential pathway for therapeutic development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine, and what challenges are associated with its purification?

  • Methodology : The compound can be synthesized via Stille coupling reactions, as demonstrated in the preparation of structurally analogous bipyridine derivatives. Key steps include:

  • Substitution of bromine with tributyltin chloride to form intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) .
  • Coupling with brominated aromatic ketones (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) under palladium catalysis .
  • Purification via column chromatography to isolate the product, with challenges in removing tin byproducts.
    • Data Contradictions : Variations in reaction yields (e.g., 63–87% for similar compounds) may arise from differences in solvent systems or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H NMR : Focus on aromatic proton splitting patterns (e.g., δ 7.30–7.76 ppm for pyridine protons) and methoxy/methyl group signals (δ 3.38–4.37 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with bipyridine backbones .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal structures, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine, and what computational parameters are optimal?

  • Methodology :

  • Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Compare theoretical UV-Vis spectra with experimental data to validate π→π* transitions influenced by methoxy substituents .
    • Data Contradictions : Discrepancies between calculated and experimental dipole moments may arise from solvent effects or crystal packing forces .

Q. What strategies can mitigate batch-to-batch inconsistencies in the compound’s bioactivity during pharmacological screening?

  • Methodology :

  • Purity Control : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity, as impurities <5% can skew enzyme inhibition assays .
  • Stability Studies : Monitor degradation under light/heat via accelerated stability testing (40°C/75% RH for 4 weeks) .
    • Data Contradictions : Conflicting IC50 values in kinase assays may stem from residual solvents (e.g., DMSO) affecting protein-ligand interactions .

Q. How does the compound’s structure influence its performance in optoelectronic applications, such as OLEDs or organic photovoltaics?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry to determine oxidation/reduction potentials, correlating with charge transport properties .
  • Thin-Film Characterization : Use atomic force microscopy (AFM) to assess morphology, where methyl groups may reduce crystallinity and enhance solubility in spin-coated films .
    • Data Contradictions : Higher methoxy content may improve luminescence but reduce thermal stability, necessitating trade-offs in device design .

Methodological Considerations

  • Synthesis Optimization : Replace tributyltin chloride with less toxic alternatives (e.g., Suzuki-Miyaura coupling with boronic esters) to improve scalability .
  • Spectroscopic Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Computational Validation : Cross-validate DFT results with experimental IR/Raman spectra to confirm vibrational modes .

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